Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a p-tolyl group, which is a methyl-substituted phenyl group. The presence of these functional groups contributes to the compound’s unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex compound that targets a variety of biological systems. Similar compounds have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to downstream effects such as inhibition of enzyme activity and disruption of cellular processes .
Result of Action
Similar compounds have been shown to have a variety of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-6-hydrazinopyridazine with p-tolyl aldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can help streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazolopyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methyl bromoacetate, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted thioacetate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((3-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
- Methyl 2-((3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Uniqueness
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to the presence of the p-tolyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Biological Activity
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound that belongs to the class of triazolopyridazine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₇H₁₈N₄O₂S
- Molecular Weight : 342.4 g/mol
- CAS Number : 852376-01-3
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.
In Vitro Studies
Recent studies have demonstrated that derivatives of triazolopyridazines exhibit significant cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity : The compound showed moderate cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
Table 1: Cytotoxicity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 | |
HeLa | 2.73 ± 0.33 |
These results indicate that the compound has potential as a therapeutic agent due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.
Case Studies
- c-Met Inhibition : In a study evaluating various triazolo-pyridazine derivatives, this compound exhibited an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM), demonstrating its potential as a selective c-Met inhibitor .
- Cell Cycle Arrest : Further investigations revealed that this compound could induce G0/G1 phase arrest in A549 cells, suggesting its role in disrupting the cell cycle and promoting apoptosis .
Pharmacological Applications
The diverse biological activities of this compound extend beyond anticancer effects:
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-3-5-11(6-4-10)15-17-16-12-7-8-13(18-19(12)15)22-9-14(20)21-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSWNQJRXRKFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.